molecular formula C10H10F3NO2 B4662590 N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide

N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B4662590
M. Wt: 233.19 g/mol
InChI Key: RDSJZNRAPIQQOK-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-(trifluoromethyl)benzamide (CAS 948718-97-6) is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This benzamide derivative is part of a broader class of trifluoromethylbenzamide compounds that have been investigated for their therapeutic potential . Patent literature indicates that related trifluoromethylbenzamide derivatives show promise in a range of pharmacological applications, including as treatments for disorders of the urinary system, the nervous system, and metabolic conditions such as obesity, hyperlipidemia, and diabetes . The presence of the 2-hydroxyethyl group and the trifluoromethyl moiety on the benzamide core structure is a key feature of this research compound, contributing to its physicochemical properties and interaction with biological targets . As a building block in medicinal chemistry, it can be used to synthesize more complex molecules, such as benzofuran-containing compounds, for biological evaluation . This product is strictly For Research Use Only and is supplied for laboratory research purposes. Researchers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-2-7(6-8)9(16)14-4-5-15/h1-3,6,15H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSJZNRAPIQQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .

Industrial Production Methods

Industrial production of N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. Its trifluoromethyl group can facilitate various reactions, making it useful for creating more complex molecules.
  • Reagent in Organic Reactions :
    • The compound is employed as a reagent in several organic reactions, including radical trifluoromethylation, where it can act as an electrophile.

Biology

  • Enzyme Interaction Studies :
    • It is utilized in biochemical assays to study enzyme interactions. The compound's structure allows it to act as a probe in various biological systems, enhancing the understanding of enzyme kinetics and mechanisms.
  • Potential Therapeutic Applications :
    • Preliminary studies suggest that this compound may exhibit biological activity relevant to medicinal chemistry, particularly in targeting specific receptors or pathways .

Industry

  • Agrochemicals :
    • The compound's unique properties make it suitable for the development of agrochemicals that require specific biological activity or enhanced stability due to the trifluoromethyl group.
  • Materials Science :
    • Its structural characteristics allow for applications in materials science, where it can contribute to the development of materials with enhanced properties such as thermal stability and chemical resistance.

Case Studies

  • Synthesis and Characterization :
    • A study focused on synthesizing derivatives of this compound showed promising results in terms of yield and purity, demonstrating its potential as a scaffold for further development .
  • Biological Activity Assessment :
    • Research indicated that compounds derived from this compound exhibited significant inhibitory effects on specific enzymes, suggesting potential applications in drug development .

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The hydroxyl and amide groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

3-Amino-N-(3-(trifluoromethyl)phenyl)benzamide (CAS: 328107-22-8)

  • Structure: Substituted with an amino (-NH₂) group at the para-position of the benzamide ring and a trifluoromethyl group on the aniline ring ().
  • Properties: Molecular Weight: 280.24 g/mol Hydrogen Bond Donors/Acceptors: 2/5 Applications: Potential use in medicinal chemistry due to its amine group, which can participate in hydrogen bonding and metal coordination.

N-(2-Hydroxyethyl)-3-(2-[[3-(trifluoromethyl)phenoxy]methyl]-1-benzothiophen-7-yl)benzamide (CAS: 1207965-42-1)

  • Structure: Incorporates a benzothiophene moiety linked via a phenoxymethyl group, along with the hydroxyethyl and trifluoromethyl substituents ().
  • Properties :
    • Molecular Weight: 471.5 g/mol
    • Applications: Likely designed for targeting specific biological pathways (e.g., kinase inhibition) due to its extended aromatic system.
  • Key Difference : The benzothiophene extension increases molecular complexity and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide

  • Structure : Contains a methylamine (-NHCH₃) group and a fluorine atom at the ortho-position ().
  • Synthesis : Prepared via T3P-mediated coupling of 2-fluoro-3-(trifluoromethyl)benzoic acid with methylamine hydrochloride.
  • Applications : Used as an intermediate in antiviral drug development (e.g., SARS-CoV-2 inhibitors).

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Potential Applications
N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide 263.21 (calculated) -CF₃, -CH₂CH₂OH 2/4 Drug intermediates, agrochemicals
3-Amino-N-(3-(trifluoromethyl)phenyl)benzamide 280.24 -CF₃, -NH₂ 2/5 Medicinal chemistry, imaging agents
N-(2-hydroxyethyl)-3-(benzothiophen-yl)benzamide 471.5 -CF₃, benzothiophene, -CH₂CH₂OH 2/6 Kinase inhibitors, oncology
2-Fluoro-N-methyl-3-(trifluoromethyl)benzamide 235.18 -CF₃, -F, -NHCH₃ 1/4 Antiviral agents

Key Observations :

Polarity : The hydroxyethyl group in the target compound enhances polarity compared to methyl or benzothiophene derivatives, improving solubility in aqueous media.

Bioactivity : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their metabolic stability and electron-withdrawing effects.

Structural Complexity : Benzothiophene-containing analogues () show increased molecular weight and complexity, which may improve target specificity but complicate synthesis.

Q & A

Q. What are the key synthetic strategies for N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Amide bond formation : Reacting 3-(trifluoromethyl)benzoic acid derivatives (e.g., acid chloride) with 2-hydroxyethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Purification : Column chromatography or recrystallization is used to isolate the product, with yields optimized by controlling stoichiometry and reaction time (e.g., 12–24 hours at 0–25°C) .
  • Key challenges : Ensuring regioselectivity and minimizing hydrolysis of the trifluoromethyl group during acidic or basic conditions .

Q. How does the trifluoromethyl (-CF₃) group influence the compound’s physicochemical and biological properties?

The -CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability, critical for cellular uptake (logP increased by ~1.5 units compared to non-fluorinated analogs) .
  • Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life in vivo .
  • Electron-withdrawing effects : Modulates electronic properties of the benzamide ring, affecting binding affinity to biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key parameters include:

  • Catalysts : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency (yields up to 85% reported) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while low temperatures (0–5°C) reduce side reactions .
  • Real-time monitoring : Techniques like TLC or HPLC track reaction progress and identify by-products (e.g., unreacted acid chloride) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., integration ratios for -CH₂CH₂OH and aromatic protons) and detects impurities (<2% threshold) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 287.09 for [M+H]⁺) .
  • X-ray crystallography : Resolves 3D conformation, particularly for studying interactions in co-crystals with biological targets .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., cell line, incubation time) to confirm potency variations .
  • Metabolite screening : LC-MS identifies degradation products that may explain reduced activity in certain models (e.g., hepatic metabolism in vitro vs. in vivo) .
  • Target engagement assays : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding kinetics to rule off-target effects .

Q. What in silico methods predict the compound’s binding affinity and pharmacokinetics?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases, GPCRs) to prioritize analogs .
  • QSAR modeling : Correlates structural descriptors (e.g., Hammett σ values for -CF₃) with bioactivity data to guide lead optimization .
  • ADMET prediction : Software like SwissADME forecasts absorption, distribution, and toxicity profiles based on lipophilicity and polar surface area .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Scaffold diversification : Synthesize analogs with modified substituents (e.g., replacing hydroxyethyl with aminopropyl) and compare IC₅₀ values .
  • Bioisosteric replacement : Substitute -CF₃ with -OCF₃ or -SCF₃ to balance potency and solubility .
  • Fragment-based screening : Identify auxiliary moieties (e.g., pyridyl, thiazole) that enhance target binding using X-ray crystallography .

Q. What strategies mitigate metabolic instability in related benzamide derivatives?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to protect against first-pass metabolism .
  • Isotopic labeling : Deuterate labile C-H bonds (e.g., in the hydroxyethyl chain) to slow enzymatic degradation .
  • Co-administration with CYP inhibitors : Use ketoconazole or ritonavir to prolong half-life in pharmacokinetic studies .

Methodological Notes

  • Data interpretation : Cross-validate biological activity using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
  • Synthetic reproducibility : Document reaction parameters (e.g., humidity, inert gas purity) to address batch-to-batch variability .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies, including dose limits and humane endpoints .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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